molecular formula C9H11NO B3049398 2H-1,4-Benzoxazine, 3,4-dihydro-3-methyl-, (3S)- CAS No. 204926-13-6

2H-1,4-Benzoxazine, 3,4-dihydro-3-methyl-, (3S)-

Cat. No. B3049398
M. Wt: 149.19 g/mol
InChI Key: BSDVKBWLRCKPFB-ZETCQYMHSA-N
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Patent
US08222408B2

Procedure details

Reaction conditions: 220 bar of hydrogen, reaction temperature 60° C. with a residence time of about 60-90 minutes. The space velocity was about 2 g of o-nitrophenoxyacetone per g of catalyst used and hour. The catalyst used was a nickel sponge metal catalyst from H. C. Starck, Amperkat Ni—Mo 3706 (exchange of the water under which the catalyst is stored for methanol). The yields in this step were 95+%; at least 100 g of nitrophenoxyacetone were converted per gram of theoretically dry catalyst. Good mixing was ensured by stirring. In order to prevent precipitation of the reactant solution, it was heated to 40° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
[Compound]
Name
Ni Mo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
nitrophenoxyacetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[H][H].[N+:3]([C:6]1[CH:16]=[CH:15][CH:14]=[CH:13][C:7]=1[O:8][CH2:9][C:10](=O)[CH3:11])([O-])=O.[N+](C(OC1C=CC=CC=1)C(=O)C)([O-])=O>[Ni].CO>[CH3:11][CH:10]1[NH:3][C:6]2[CH:16]=[CH:15][CH:14]=[CH:13][C:7]=2[O:8][CH2:9]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(OCC(C)=O)C=CC=C1
Step Three
Name
Ni Mo
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
water
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C(C(C)=O)OC1=CC=CC=C1
Step Five
Name
nitrophenoxyacetone
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C(C(C)=O)OC1=CC=CC=C1
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
by stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction conditions
WAIT
Type
WAIT
Details
used and hour
CUSTOM
Type
CUSTOM
Details
The yields in this step
ADDITION
Type
ADDITION
Details
Good mixing
CUSTOM
Type
CUSTOM
Details
precipitation of the reactant solution, it

Outcomes

Product
Name
Type
Smiles
CC1COC2=C(N1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08222408B2

Procedure details

Reaction conditions: 220 bar of hydrogen, reaction temperature 60° C. with a residence time of about 60-90 minutes. The space velocity was about 2 g of o-nitrophenoxyacetone per g of catalyst used and hour. The catalyst used was a nickel sponge metal catalyst from H. C. Starck, Amperkat Ni—Mo 3706 (exchange of the water under which the catalyst is stored for methanol). The yields in this step were 95+%; at least 100 g of nitrophenoxyacetone were converted per gram of theoretically dry catalyst. Good mixing was ensured by stirring. In order to prevent precipitation of the reactant solution, it was heated to 40° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
[Compound]
Name
Ni Mo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
nitrophenoxyacetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[H][H].[N+:3]([C:6]1[CH:16]=[CH:15][CH:14]=[CH:13][C:7]=1[O:8][CH2:9][C:10](=O)[CH3:11])([O-])=O.[N+](C(OC1C=CC=CC=1)C(=O)C)([O-])=O>[Ni].CO>[CH3:11][CH:10]1[NH:3][C:6]2[CH:16]=[CH:15][CH:14]=[CH:13][C:7]=2[O:8][CH2:9]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(OCC(C)=O)C=CC=C1
Step Three
Name
Ni Mo
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
water
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C(C(C)=O)OC1=CC=CC=C1
Step Five
Name
nitrophenoxyacetone
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C(C(C)=O)OC1=CC=CC=C1
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
by stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction conditions
WAIT
Type
WAIT
Details
used and hour
CUSTOM
Type
CUSTOM
Details
The yields in this step
ADDITION
Type
ADDITION
Details
Good mixing
CUSTOM
Type
CUSTOM
Details
precipitation of the reactant solution, it

Outcomes

Product
Name
Type
Smiles
CC1COC2=C(N1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.